molecular formula C13H12ClN5O B2756504 2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol CAS No. 1170483-64-3

2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

Cat. No. B2756504
CAS RN: 1170483-64-3
M. Wt: 289.72
InChI Key: NTRUCDIWGVLUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazolo[3,4-d]pyrimidine derivative that has been synthesized and studied extensively for its diverse properties.

Scientific Research Applications

Antimicrobial and Anticancer Agents

Research has demonstrated the synthesis and evaluation of pyrazole derivatives, including pyrazolo[3,4-d]pyrimidine derivatives, showing potential as antimicrobial and anticancer agents. For instance, novel pyrazole derivatives have been synthesized, exhibiting higher anticancer activity compared to reference drugs like doxorubicin, alongside possessing significant antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016). Such compounds underline the versatility of the pyrazolo[3,4-d]pyrimidine core in the development of new therapeutic agents.

Anti-5-Lipoxygenase Agents

Another study focused on the synthesis of novel pyrazolopyrimidines derivatives, which were evaluated for their anticancer and anti-5-lipoxygenase activities. Compounds in this category showed promising cytotoxic effects against specific cancer cell lines and inhibitory effects on 5-lipoxygenase, indicating their potential in cancer therapy and inflammation management (Rahmouni et al., 2016).

Biotransformation and Enantioselective Synthesis

In the realm of biocatalysis, a study highlighted the biotransformation capabilities of an Acinetobacter sp. isolate for the highly enantioselective synthesis of a chiral intermediate crucial for the antifungal agent Miconazole. This research demonstrates the applicability of microbial biotransformation in achieving high stereoselectivity in synthesizing chiral intermediates, potentially including those related to pyrazolo[3,4-d]pyrimidine derivatives (Miao, Liu, He, & Wang, 2019).

Synthesis of Fused Heterocyclic Compounds

Further research has explored the synthesis of fused heterocyclic compounds, such as pyrazolo[3,4-b]pyridines, highlighting the utility of pyrazole derivatives in creating complex molecules with potential biological activities. These studies emphasize the synthetic versatility of pyrazolo[3,4-d]pyrimidine and related structures in medicinal chemistry and drug discovery processes (Kuhn et al., 2015).

properties

IUPAC Name

2-[[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O/c14-10-3-1-2-4-11(10)19-13-9(7-18-19)12(15-5-6-20)16-8-17-13/h1-4,7-8,20H,5-6H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRUCDIWGVLUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=NC=NC(=C3C=N2)NCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

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